Boc-Glu(OBzl)-ONp

概要

説明

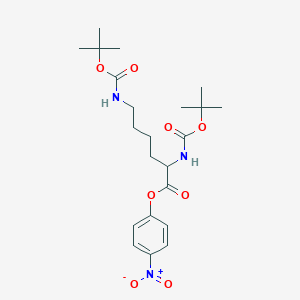

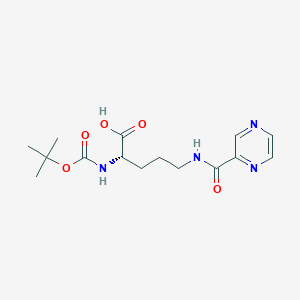

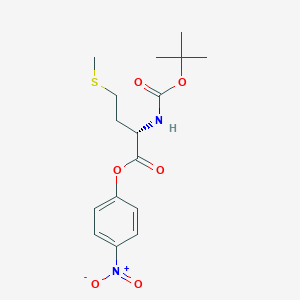

Boc-Glu(OBzl)-ONp is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .

Synthesis Analysis

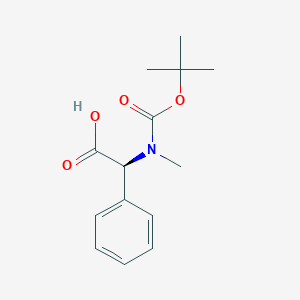

This compound can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . It is a common glutamic acid derivative used in Boc SPPS .Molecular Structure Analysis

The molecular formula of this compound is C17H23NO6 . The SMILES string representation isCC(C)(C)OC(=O)NC@@H=O)C(=O)OCc1ccccc1 . Chemical Reactions Analysis

This compound is an amino acid building block. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease .Physical and Chemical Properties Analysis

This compound is a white to off-white powder with a molecular weight of 337.37 . It has a melting point of 95-99 °C . The compound should be stored at -20°C .科学的研究の応用

ペプチド合成

Boc-Glu(OBzl)-ONp: は、固相ペプチド合成 (SPPS) においてグルタミン酸残基をペプチド鎖に導入するために一般的に使用されます。Boc 基 (tert-ブチルオキシカルボニル) は、合成プロセス中にアミノ基の一時的な保護基として働き、不要な副反応を防ぎます。 OBzl (ベンジルエステル) はグルタミン酸の側鎖カルボキシル基を保護し、ONp (p-ニトロフェニルエステル) はカップリング反応を促進する脱離基です .

酵素基質

この化合物は、さまざまな酵素の基質として機能できます。酵素アッセイでは、トリプシンなどのプロテアーゼの活性を測定するために使用されます。 これらの酵素によるペプチド結合の切断により、p-ニトロフェノール基が遊離し、その比色特性により定量的に測定できます.

蛍光研究

この化合物は、蛍光物質を含めるように修飾できるため、蛍光ベースの研究に役立ちます。 例えば、酵素による切断後、遊離した蛍光物質は蛍光分光法で検出でき、酵素動力学やその他の動的な生物学的プロセスに関する洞察を提供します.

Safety and Hazards

作用機序

Target of Action

Boc-Glu(OBzl)-ONp is primarily a glutamic acid derivative . It is used as a building block in the synthesis of peptide-based inhibitors for human caspases and HRV 3C protease . These targets play crucial roles in apoptosis (programmed cell death) and viral replication, respectively.

Mode of Action

As an N-terminal protected amino acid, this compound is used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . These peptides can inhibit the activity of human caspases and HRV 3C protease, thereby affecting apoptosis and viral replication .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving apoptosis and viral replication. By inhibiting human caspases, the compound can potentially disrupt the normal process of apoptosis. Similarly, by inhibiting HRV 3C protease, it can interfere with the life cycle of rhinoviruses .

Result of Action

The primary result of this compound’s action is the inhibition of human caspases and HRV 3C protease . This can lead to disruption of apoptosis and viral replication, potentially making it useful in the treatment of diseases involving abnormal apoptosis or caused by rhinoviruses .

生化学分析

Biochemical Properties

Boc-Glu(OBzl)-ONp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the formation of peptide bonds, which are essential for the creation of peptides.

Cellular Effects

The effects of this compound on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds. This process involves binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors during this process, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It may interact with transporters or binding proteins during this process, potentially affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the sites of peptide synthesis within the cell. Any effects on its activity or function would be related to its role in this process .

特性

IUPAC Name |

5-O-benzyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O8/c1-23(2,3)33-22(28)24-19(13-14-20(26)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDKXKMKRUDOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

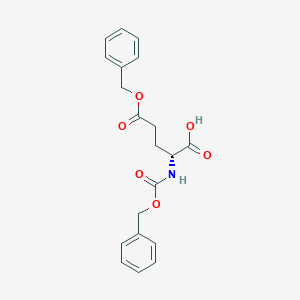

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394526 | |

| Record name | AC1MU65R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7536-59-6 | |

| Record name | AC1MU65R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)